molecular formula C14H10ClFN2O2 B1426675 methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate CAS No. 1296225-23-4

methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate

Cat. No.: B1426675
CAS No.: 1296225-23-4
M. Wt: 292.69 g/mol
InChI Key: DSMBOIXJZDVGKD-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate: is a chemical compound with the molecular formula C14H10ClFN2O2 and a molecular weight of 292.7 g/mol. This compound is characterized by its solid state at room temperature, with a melting point range of 132-133°C

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate typically involves the reaction of 2-chloropyridine-3-carbaldehyde with 3-fluoroaniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the pyridine ring, followed by the introduction of the fluorine and chlorine substituents. The final step involves the esterification of the carboxylic acid group to form the methyl ester. This process requires careful control of reaction conditions, including temperature, pressure, and the use of specific reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to remove the chlorine or fluorine substituents.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of the corresponding carboxylic acid derivative.

  • Reduction: Formation of the corresponding amine or hydrocarbon derivative.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme inhibition, receptor binding, and other biological processes.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-benzoate: This compound lacks the fluorine substituent present in the target compound.

  • Methyl 4-[(E)-[(2-fluoropyridin-3-yl)methylidene]amino]-benzoate: This compound has a fluorine substituent on the pyridine ring instead of chlorine.

  • Methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-2-fluorobenzoate: This compound has the fluorine substituent on a different position of the benzene ring.

Uniqueness: Methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate is unique due to the combination of chlorine and fluorine substituents on the pyridine ring and benzene ring, respectively. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-[(2-chloropyridin-3-yl)methylideneamino]-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c1-20-14(19)9-4-5-12(11(16)7-9)18-8-10-3-2-6-17-13(10)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMBOIXJZDVGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N=CC2=C(N=CC=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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